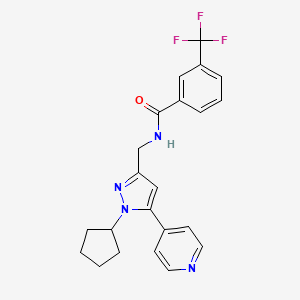

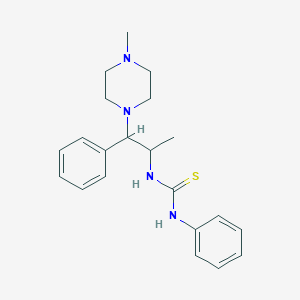

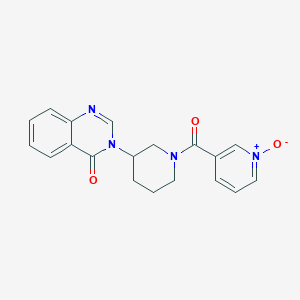

1,3-Benzothiazol-2-ylmethyl 4-oxochromene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzothiazole synthesis involves reactions of organic synthesis, specifically the synthesis of N-Heterocycles and S-Heterocycles . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazol-2-ylmethyl 4-oxochromene-2-carboxylate consists of a benzothiazole ring attached to a 4-oxochromene-2-carboxylate group. The average mass of the molecule is 337.349 Da, and the monoisotopic mass is 337.040863 Da .科学的研究の応用

Synthetic Methodologies and Structural Insights

Benzothiazole derivatives are synthesized through various methods, contributing to the development of novel compounds with potential applications in materials science and pharmaceuticals. For instance, cyclometalated compounds involving benzothiazoles demonstrate unique structural properties such as nonpolymeric, acetate-bridged products, highlighting their potential in the development of new materials and catalysts (B. O. and P. Steel, 1998).

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives are well-documented, indicating their potential use in developing new antimicrobial agents. A study synthesizing new benzothiazole derivatives evaluated their efficacy against various microorganisms, presenting a pathway for the development of novel antimicrobial compounds (B. Rajeeva, N. Srinivasulu, S. Shantakumar, 2009).

Corrosion Inhibition

Research on benzothiazole derivatives has also explored their application as corrosion inhibitors, especially for carbon steel in acidic environments. These studies suggest a promising avenue for the use of such compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in various industries (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).

Sensing and Detection Technologies

The development of sensors based on benzothiazole derivatives demonstrates their potential in environmental and biological applications. For instance, a benzothiazole-based aggregation-induced emission luminogen exhibited multifluorescence emissions, which were successfully utilized as a chemosensor for pH detection, indicating its applicability in biosensing and environmental monitoring (Kai Li, Q. Feng, Guangle Niu, Weijie Zhang, Yuanyuan Li, Miaomiao Kang, Kui Xu, Juan He, H. Hou, B. Tang, 2018).

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis

Mode of Action

tuberculosis . The compound likely interacts with its targets, leading to changes that inhibit the growth of the bacteria.

Biochemical Pathways

Benzothiazole derivatives are known to have anti-tubercular activity , suggesting that they may affect pathways related to the growth and survival of M. tuberculosis.

Result of Action

tuberculosis , suggesting that this compound may have similar effects.

特性

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-oxochromene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4S/c20-13-9-15(23-14-7-3-1-5-11(13)14)18(21)22-10-17-19-12-6-2-4-8-16(12)24-17/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWVFTGJXMCKHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-N'-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2434713.png)

![1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2434714.png)

![2-(2-morpholinoacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2434716.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2434723.png)